molecular formula C19H23N3O B2999245 N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2411180-38-4

N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide

Cat. No. B2999245
CAS RN: 2411180-38-4
M. Wt: 309.413
InChI Key: OXPQEFHURIJLTM-SFHVURJKSA-N
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Description

The compound is a complex organic molecule that contains an imidazole ring and a tetrahydronaphthalene ring. The imidazole ring is a five-membered ring with two nonadjacent nitrogen atoms, and it’s a key component of many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . The tetrahydronaphthalene ring is a polycyclic aromatic hydrocarbon that consists of two fused cyclohexane rings .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of both imidazole and tetrahydronaphthalene rings. The presence of the amide group (-CONH2) would also be expected to introduce additional polarity to the molecule .


Chemical Reactions Analysis

Imidazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions . The tetrahydronaphthalene ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its constituent parts. For example, the presence of the imidazole ring might confer basicity to the molecule, while the amide group could enhance its water solubility .

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against a particular biological target .

properties

IUPAC Name

N-[(1-methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-4-19(23)22(12-16-11-21(3)13-20-16)18-7-5-6-15-9-8-14(2)10-17(15)18/h4,8-11,13,18H,1,5-7,12H2,2-3H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQEFHURIJLTM-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N(CC3=CN(C=N3)C)C(=O)C=C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N(CC3=CN(C=N3)C)C(=O)C=C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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